![molecular formula C13H9F3N2O2S B115153 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester CAS No. 149210-31-1](/img/structure/B115153.png)
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester (TBZE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBZE is a heterocyclic compound that contains an imidazo[2,1-B]benzothiazole ring system with a trifluoromethyl group attached to it.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been investigated for its potential as a photosensitizer for photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
In materials science, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been used as a building block for the synthesis of various organic materials, including conjugated polymers and small molecules. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester-based materials have been shown to exhibit excellent optoelectronic properties, making them promising candidates for applications in organic electronics, such as organic solar cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are important for cancer cell survival and proliferation. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and by downregulating the expression of cyclin-dependent kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce apoptosis and inhibit cell proliferation, and its potential as a photosensitizer for photodynamic therapy. However, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester also has several limitations, including its low solubility in aqueous solutions, its low stability under acidic conditions, and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester research, including the development of more efficient and scalable synthesis methods, the optimization of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester-based materials for organic electronics, and the investigation of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester and to identify its molecular targets in cancer cells.
Métodos De Síntesis
The synthesis of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester involves a multi-step process that starts with the preparation of the starting material, 2-aminobenzothiazole. The reaction of 2-aminobenzothiazole with trifluoroacetic anhydride and triethylamine produces 2-(trifluoroacetyl)benzothiazole, which is then reacted with ethyl chloroformate to yield 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester. The overall yield of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester is around 35%.
Propiedades
Número CAS |
149210-31-1 |
|---|---|
Nombre del producto |
7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester |
Fórmula molecular |
C13H9F3N2O2S |
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C13H9F3N2O2S/c1-2-20-11(19)8-6-18-9-4-3-7(13(14,15)16)5-10(9)21-12(18)17-8/h3-6H,2H2,1H3 |
Clave InChI |
VOMSCYIJIYUFNM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)C(F)(F)F)SC2=N1 |
SMILES canónico |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)C(F)(F)F)SC2=N1 |
Sinónimos |
7-(TRIFLUOROMETHYL)IMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



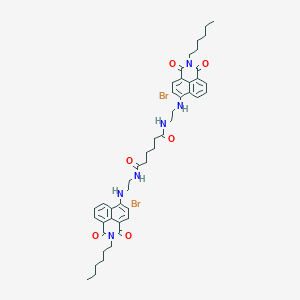
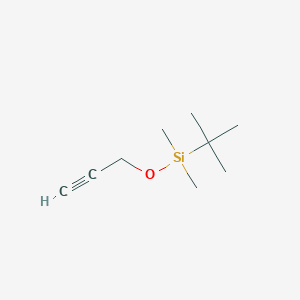
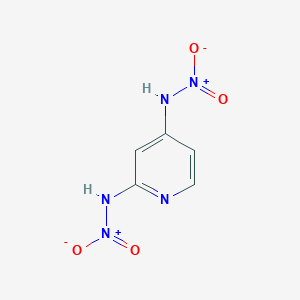
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
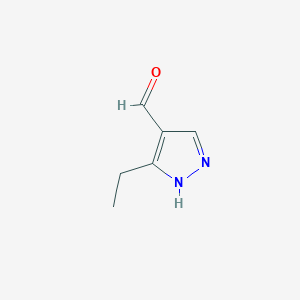
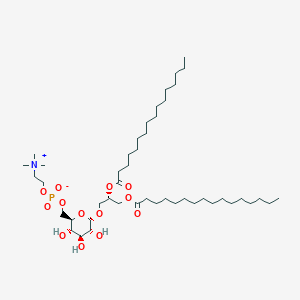
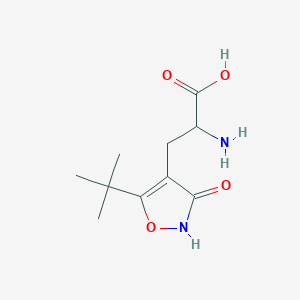
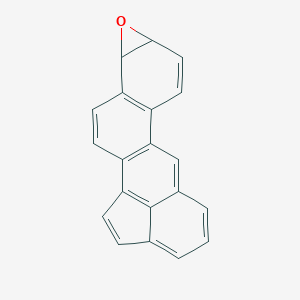
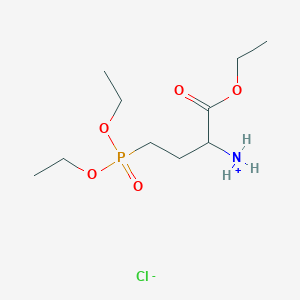
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
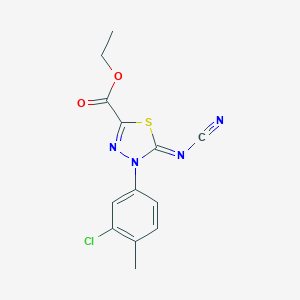
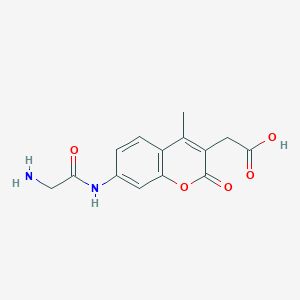
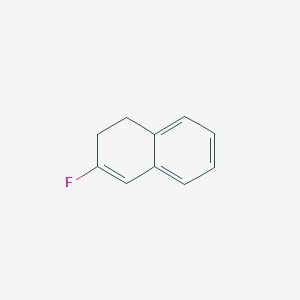
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)